molecular formula C10H15NO2S B272549 N,N,3,4-tetramethylbenzenesulfonamide

N,N,3,4-tetramethylbenzenesulfonamide

Cat. No.: B272549
M. Wt: 213.3 g/mol
InChI Key: KWSRCUPBRQBEMJ-UHFFFAOYSA-N
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Description

N,N,3,4-Tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with methyl groups at the 3- and 4-positions, with additional N,N-dimethylation on the sulfonamide nitrogen.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N,N,3,4-tetramethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-8-5-6-10(7-9(8)2)14(12,13)11(3)4/h5-7H,1-4H3

InChI Key

KWSRCUPBRQBEMJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Benzene Substituents N-Substituents Key Functional Groups Notable Properties Reference
This compound 3-,4-CH₃ N,N-(CH₃)₂ Methyl, sulfonamide High hydrophobicity Inferred
N,2,4,6-Tetramethylbenzenesulfonamide 2-,4-,6-CH₃ N-(indole-ethyl) Indole, dioxaborolane Steric hindrance, boron affinity
N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide 2,3,5,6-CH₃ N-(3,4-F₂C₆H₃) Fluorine, methyl Enhanced acidity (low pKa)
N-[5-(2-Chlorophenyl)-oxadiazol-2-yl]-4-nitrobenzenesulfonamide 4-NO₂ N-(oxadiazolyl) Nitro, oxadiazole, Cl High reactivity, moderate solubility
Sulfamethoxazole (Reference) 4-NH₂, 5-CH₃ N-(isoxazolyl) Amino, isoxazole Antibiotic, high solubility

Preparation Methods

Sulfonation of 3,4-Dimethylbenzene

The synthesis typically begins with the sulfonation of 3,4-dimethylbenzene (or a pre-functionalized derivative) to introduce the sulfonic acid group. Sulfonation is achieved using concentrated sulfuric acid or oleum at elevated temperatures (80–120°C) for 4–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the methyl groups directing sulfonation to the ortho or para positions relative to existing substituents.

Key Data:

ParameterCondition
Sulfonating agentConcentrated H₂SO₄ or oleum
Temperature80–120°C
Reaction time4–8 hours
Yield (sulfonic acid)70–85%

Chlorosulfonation to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). This step is critical for activating the sulfonic acid for subsequent amidation.

Example protocol from Source:

  • Reactants: 3,4-Dimethylbenzenesulfonic acid, sulfuryl chloride (1.2–1.5 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF, 0.5–3 mol%)

  • Solvent: Dichloromethane or toluene

  • Conditions: 40–150°C, 2–5 hours under nitrogen.

Key Data:

ParameterCondition
Chlorinating agentSO₂Cl₂ or PCl₅
CatalystDMF
Temperature40–150°C
Yield (sulfonyl chloride)75–90%

Amidation with Dimethylamine

The sulfonyl chloride is reacted with dimethylamine to form the N,N-dimethylsulfonamide moiety. This step is typically conducted in anhydrous solvents with a base to neutralize HCl byproducts.

Example protocol from Source:

  • Reactants: 3,4-Dimethylbenzenesulfonyl chloride, dimethylamine (2.0 equiv)

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane or tetrahydrofuran

  • Conditions: 0–25°C, 3–6 hours.

Key Data:

ParameterCondition
AmineDimethylamine
SolventDichloromethane or THF
BaseTriethylamine
Yield (sulfonamide)65–80%

Alternative Methods and Modifications

One-Pot Sulfonation-Chlorination

Recent advances enable a one-pot synthesis combining sulfonation and chlorination steps, reducing purification intervals. This method employs SO₂Cl₂ as both sulfonating and chlorinating agent under controlled conditions.

Example protocol:

  • Reactants: 3,4-Dimethylbenzene, SO₂Cl₂ (3.0 equiv)

  • Catalyst: FeCl₃ (5 mol%)

  • Solvent: Chlorobenzene

  • Conditions: 100°C, 12 hours.

Key Data:

ParameterCondition
Yield (sulfonyl chloride)70–75%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in the amidation step. This approach reduces reaction times from hours to minutes while maintaining yields.

Example protocol:

  • Reactants: 3,4-Dimethylbenzenesulfonyl chloride, dimethylamine

  • Solvent: Acetonitrile

  • Conditions: Microwave, 100°C, 20 minutes.

Key Data:

ParameterCondition
Yield (sulfonamide)75–78%
Reaction time20 minutes

Purification and Characterization

Purification Techniques

  • Recrystallization: Commonly used solvents include ethanol, toluene, or ethyl acetate.

  • Column Chromatography: Silica gel with eluents such as hexane/ethyl acetate (7:3).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 2.35 (s, 6H, N–CH₃), δ 2.45 (s, 6H, Ar–CH₃), δ 7.45–7.60 (m, 3H, Ar–H).

  • IR (KBr): 1320 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Conventional stepwiseHigh purity, scalableMulti-step, time-intensive65–80%
One-potFewer intermediatesRequires excess SO₂Cl₂70–75%
Microwave-assistedRapid reaction timesSpecialized equipment needed75–78%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Batch Reactors: Automated systems control temperature and pressure during sulfonation and amidation.

  • Waste Management: Neutralization of acidic byproducts (e.g., HCl) with aqueous NaOH.

  • Catalyst Recycling: DMF or triethylamine recovery via distillation.

Challenges and Optimization Strategies

Selectivity in Sulfonation

The presence of multiple methyl groups on the benzene ring can lead to polysulfonation. Optimization strategies include:

  • Dilute reaction conditions to minimize over-sulfonation.

  • Low-temperature sulfonation (80–90°C) to enhance mono-sulfonation.

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive intermediates require anhydrous conditions. Solutions include:

  • Molecular sieves in reaction mixtures.

  • Inert atmosphere (N₂ or Ar) during chlorination and amidation.

Emerging Methodologies

Electrochemical Sulfonation

Preliminary studies suggest electrochemical methods can achieve sulfonation under milder conditions, though yields remain suboptimal (50–60%).

Biocatalytic Approaches

Enzymatic sulfonation using aryl sulfotransferases is under investigation, offering potential for greener synthesis .

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